molecular formula C7H10N2 B122465 3-Ethylpyridin-2-amine CAS No. 42753-67-3

3-Ethylpyridin-2-amine

Cat. No.: B122465
CAS No.: 42753-67-3
M. Wt: 122.17 g/mol
InChI Key: WTAZAHLROWIQRC-UHFFFAOYSA-N
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Description

3-Ethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl group at the third position and an amino group at the second position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridin-2-amine can be achieved through several methods. One common approach involves the reduction of 3-ethylpyridine-2-nitro compound using hydrogen in the presence of a palladium catalyst. Another method includes the electrolytic reduction of 3-aminomethylpyridine dihydrochloride using deposited palladium black over graphite.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, substituted amines, and various pyridine derivatives.

Scientific Research Applications

3-Ethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 3-Ethylpyridin-2-amine varies depending on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, some derivatives of pyridine are known to inhibit enzymes like beta-secretase, which is involved in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

  • 3-Methylpyridin-2-amine
  • 3-Propylpyridin-2-amine
  • 3-Fluoropyridin-2-amine

Comparison: 3-Ethylpyridin-2-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to 3-Methylpyridin-2-amine, the ethyl group provides a different steric and electronic environment, potentially leading to distinct reactivity and interaction with biological targets. Similarly, the presence of a fluorine atom in 3-Fluoropyridin-2-amine significantly alters its chemical properties compared to the ethyl derivative.

Properties

IUPAC Name

3-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZAHLROWIQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453301
Record name 3-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42753-67-3
Record name 3-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-t-Butoxycarbonylamino-3-ethylpyridine (4.9 g, 19.8 mmol) was dissolved in 90 ml of 3N HCl/Acetic acid and stirred for two hours. The solution was neutralized with 2N NaOH to pH 7 and then extracted with ethyl acetate (2×400 ml). The organics were dried over magnesium sulfate and concentrated giving 2.3 g (95%) of a yellowish solid. This solid was used in the next reaction without further purification.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
HCl Acetic acid
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

130 mg of the 2-nitro-vinylpyridine [120-1] was dissolved in 5 mL of ethanol, 65 mg of 10% palladiumcarbon catalyst was added thereto, and stirred overnight at room temperature in a hydrogen atmosphere. The insolubles were filtered through celite, the filtrate was concentrated under reduced pressure, and 88.7 mg of 3-ethylpyridin-2-amine [120-2] was obtained as a yellow oily product.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladiumcarbon
Quantity
65 mg
Type
catalyst
Reaction Step Three

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